molecular formula C23H22O2 B8721143 1-(Triphenylmethoxy)but-3-en-2-ol CAS No. 89543-83-9

1-(Triphenylmethoxy)but-3-en-2-ol

Cat. No. B8721143
CAS RN: 89543-83-9
M. Wt: 330.4 g/mol
InChI Key: BXJGLPROAVAGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Triphenylmethoxy)but-3-en-2-ol is a useful research compound. Its molecular formula is C23H22O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Triphenylmethoxy)but-3-en-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Triphenylmethoxy)but-3-en-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89543-83-9

Product Name

1-(Triphenylmethoxy)but-3-en-2-ol

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-trityloxybut-3-en-2-ol

InChI

InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2

InChI Key

BXJGLPROAVAGKO-UHFFFAOYSA-N

Canonical SMILES

C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triphenylmethyl chloride (3.31 kg, 11.87 mol, 0.99 equiv) in toluene (6.74 kg) at RT, was added but-3-ene-1,2-diol (1.06 kg, 12.02 mol, 1.0 equiv.). The reaction mixture was cooled down to 0° C. Triethylamine (2.72 kg, 26.91 mol, 2.24 equiv.) was slowly added to the reaction mixture while maintaining temperature below 5° C., followed by 4-dimethylaminopyridine (8.38 g, 0.068 mol, 5.71 mmol). The reaction mixture was allowed to warm up to 10° C. then heated to 40° C. The reaction mixture was stirred at 40° C. overnight. The reaction was followed by TLC (Rf 0.45 in Heptane/EtOAc 20%). The reaction mixture was cooled down to 26.5° C., filtered and the solids were rinsed with toluene (2.72 kg). The filtrate was successively washed with 28% aq. NH4Cl solution (3.38 kg) and saturated aq NaCl solution (1.26 kg). The organic phase was then concentrated under reduced pressure to afford an oil as a crude mixture 3.95 kg). 1H NMR (500 MHz, DMSO) δ ppm 7.42 (dd, J=8.3, 1.0 Hz, 6H), 7.33 (dd, J=10.5, 4.8 Hz, 6H), 7.30-7.19 (m, 3H), 5.94-5.83 (m, 1H), 5.25 (td, J=17.3, 1.8 Hz, 1H), 5.08 (td, J=10.9, 1.8 Hz, 1H), 2.99 (dd, J=8.9, 6.3 Hz, 1H), 2.84 (dd, J=8.9, 5.7 Hz, 1H); 13C NMR (125 MHz, DMSO) δ 144.35, 140.07, 128.78, 128.26, 127.39, 115.04, 86.25, 70.88, 68.27.
Quantity
3.31 kg
Type
reactant
Reaction Step One
Quantity
1.06 kg
Type
reactant
Reaction Step One
Quantity
6.74 kg
Type
solvent
Reaction Step One
Quantity
2.72 kg
Type
reactant
Reaction Step Two
Quantity
8.38 g
Type
catalyst
Reaction Step Three
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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